Cas no 1135225-98-7 (Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate)

Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate 化学的及び物理的性質
名前と識別子
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- Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate
- AKOS015850205
- 1135225-98-7
- C12H13ClFNO3
- methyl (2s,4s)-4-(4-chloro-2-fluorophenoxy)pyrrolidine-2-carboxylate
-
- MDL: MFCD08688208
- インチ: InChI=1S/C12H13ClFNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1
- InChIKey: BDUOKLCLANWZLE-GNAZCLTHSA-N
- SMILES: COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)F.Cl
計算された属性
- 精确分子量: 273.0567991g/mol
- 同位素质量: 273.0567991g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: 2.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 358.4±42.0 °C at 760 mmHg
- フラッシュポイント: 170.6±27.9 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M322540-50mg |
Methyl (2S,4S)-4-(4-Chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate |
1135225-98-7 | 50mg |
$ 115.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023710-500mg |
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate |
1135225-98-7 | 500mg |
3332.0CNY | 2021-07-10 | ||
TRC | M322540-5mg |
Methyl (2S,4S)-4-(4-Chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate |
1135225-98-7 | 5mg |
$ 50.00 | 2022-06-04 | ||
TRC | M322540-10mg |
Methyl (2S,4S)-4-(4-Chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate |
1135225-98-7 | 10mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023710-500mg |
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate |
1135225-98-7 | 500mg |
3332CNY | 2021-05-07 |
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylateに関する追加情報
Methyl (2S,4S)-4-(4-Chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate: A Comprehensive Overview
Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate (CAS No. 1135225-98-7) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique structural features, including a chiral center and a substituted phenoxy group. The combination of these elements endows the compound with a range of biological activities, making it a valuable candidate for various therapeutic applications.
The chiral nature of Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate is particularly noteworthy. Chirality plays a crucial role in the biological activity and pharmacological properties of many drugs. The (2S,4S) configuration of this compound ensures that it interacts specifically with target proteins or receptors, potentially leading to enhanced efficacy and reduced side effects compared to its racemic counterpart. Recent studies have highlighted the importance of chiral compounds in drug discovery, as they can exhibit distinct pharmacokinetic and pharmacodynamic profiles.
The substituted phenoxy group in Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate is another key structural feature that contributes to its biological activity. The presence of a chlorine and fluorine atom on the phenyl ring can influence the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets. For instance, the chloro and fluoro substituents can enhance the compound's binding affinity to specific receptors or enzymes, thereby modulating their activity.
In terms of biological activity, Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate has been investigated for its potential as a neuroprotective agent. Preclinical studies have shown that this compound can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings are particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to protect neurons from damage could make it a promising candidate for the development of novel therapeutic strategies.
Furthermore, Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate has been explored for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including cardiovascular disorders, autoimmune conditions, and chronic pain syndromes. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. These anti-inflammatory effects make it a potential candidate for treating inflammatory diseases and conditions.
The pharmacokinetic profile of Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate is also an important consideration in its development as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature allows it to cross biological membranes efficiently, while its stability in plasma ensures sustained bioavailability. These characteristics are essential for ensuring that the compound reaches its target tissues at therapeutic concentrations.
In addition to its potential therapeutic applications, Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate has been used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. Chemists have utilized this compound to develop novel derivatives with enhanced properties or to optimize existing drug candidates.
The synthesis of Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate involves several steps that require careful control over chirality and functional group manipulation. One common approach involves the use of chiral auxiliaries or catalysts to ensure the formation of the desired stereoisomer. Recent advancements in asymmetric synthesis have made it possible to produce this compound with high enantiomeric purity, which is crucial for its use in medicinal applications.
In conclusion, Methyl (2S,4S)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylate (CAS No. 1135225-98-7) is a versatile chiral compound with significant potential in drug development. Its unique structural features and biological activities make it an attractive candidate for various therapeutic applications, including neuroprotection and anti-inflammation. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.
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